molecular formula C5H11NO B13255141 1-[(1S)-1-aminoethyl]cyclopropan-1-ol

1-[(1S)-1-aminoethyl]cyclopropan-1-ol

Cat. No.: B13255141
M. Wt: 101.15 g/mol
InChI Key: YDUOHHRMLNGGPN-BYPYZUCNSA-N
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Description

1-[(1S)-1-aminoethyl]cyclopropan-1-ol is a chiral compound with the molecular formula C5H11NO It is characterized by the presence of a cyclopropane ring substituted with an aminoethyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1S)-1-aminoethyl]cyclopropan-1-ol typically involves the following steps:

    Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an alkene with a carbene precursor, such as diazomethane, in the presence of a catalyst.

    Hydroxylation: The final step involves the introduction of the hydroxyl group. This can be achieved through the oxidation of the corresponding amine intermediate using an oxidizing agent, such as hydrogen peroxide or a peracid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[(1S)-1-aminoethyl]cyclopropan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as a ketone or an aldehyde, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The amino group can be reduced to form a primary amine or a secondary amine using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkoxides, using reagents like thionyl chloride or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), alkyl halides (R-X)

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of primary or secondary amines

    Substitution: Formation of halides or alkoxides

Scientific Research Applications

1-[(1S)-1-aminoethyl]cyclopropan-1-ol has several scientific research applications, including:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It serves as a probe to study enzyme mechanisms and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, including as a precursor for the synthesis of drugs targeting specific biological pathways.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-[(1S)-1-aminoethyl]cyclopropan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for enzymes and receptors, modulating their activity and influencing various biochemical processes. The presence of the chiral center and the functional groups allows for selective binding and interaction with biological macromolecules, leading to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(aminomethyl)-cyclopropanol: This compound has a similar cyclopropane ring structure but differs in the substitution pattern, with an aminomethyl group instead of an aminoethyl group.

    Cyclopropanol: This compound lacks the amino group and has only a hydroxyl group attached to the cyclopropane ring.

Uniqueness

1-[(1S)-1-aminoethyl]cyclopropan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

IUPAC Name

1-[(1S)-1-aminoethyl]cyclopropan-1-ol

InChI

InChI=1S/C5H11NO/c1-4(6)5(7)2-3-5/h4,7H,2-3,6H2,1H3/t4-/m0/s1

InChI Key

YDUOHHRMLNGGPN-BYPYZUCNSA-N

Isomeric SMILES

C[C@@H](C1(CC1)O)N

Canonical SMILES

CC(C1(CC1)O)N

Origin of Product

United States

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